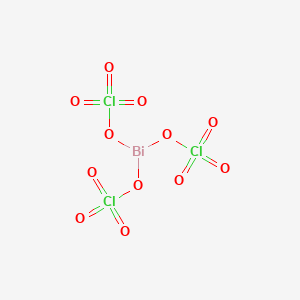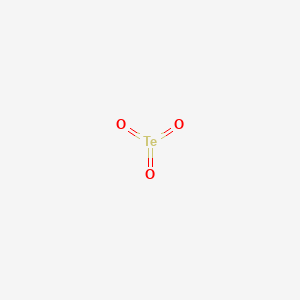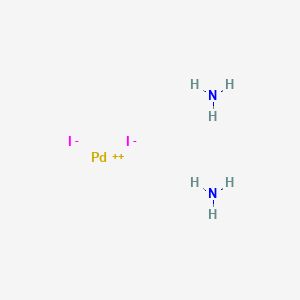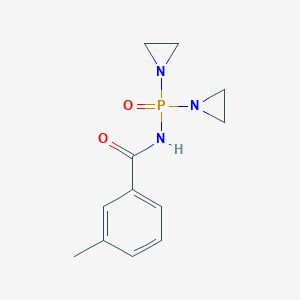
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzamide and contains two aziridine rings and a phosphinyl group. The unique structure of this compound makes it an interesting candidate for various research applications.
Mecanismo De Acción
The mechanism of action of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- is not fully understood. However, it is believed that the compound works by inducing DNA damage and inhibiting DNA replication. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- can cause DNA damage and inhibit DNA replication in cancer cells. This leads to the death of cancer cells and can potentially be used as a treatment for cancer. However, the compound can also cause damage to healthy cells, which can lead to side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- in lab experiments is its potent antitumor activity. The compound can be used to study the mechanisms of cancer cell death and to develop new cancer treatments. However, the compound can also cause damage to healthy cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl-. One potential direction is to study the compound's effects on different types of cancer cells. Another direction is to develop new methods for delivering the compound to cancer cells, which can increase its effectiveness and reduce side effects. Additionally, researchers can investigate the potential use of this compound in combination with other cancer treatments to improve overall efficacy.
Métodos De Síntesis
The synthesis of Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- involves the reaction of benzamide with two equivalents of aziridine and one equivalent of phosphorus trichloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cell lines.
Propiedades
Número CAS |
15044-93-6 |
|---|---|
Nombre del producto |
Benzamide, N-(bis(1-aziridinyl)phosphinyl)-m-methyl- |
Fórmula molecular |
C12H16N3O2P |
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-3-methylbenzamide |
InChI |
InChI=1S/C12H16N3O2P/c1-10-3-2-4-11(9-10)12(16)13-18(17,14-5-6-14)15-7-8-15/h2-4,9H,5-8H2,1H3,(H,13,16,17) |
Clave InChI |
JFZNRSUAWLULBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Otros números CAS |
15044-93-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



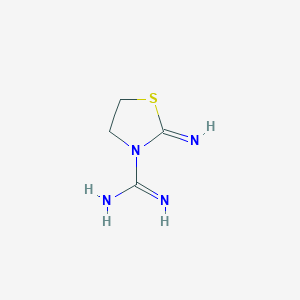
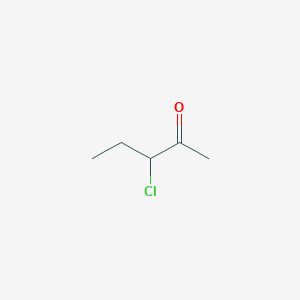
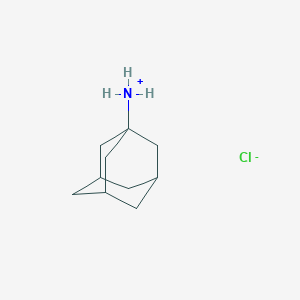
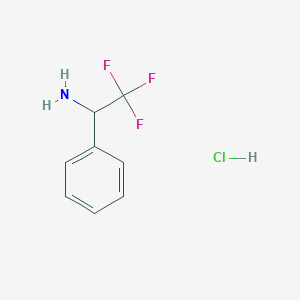
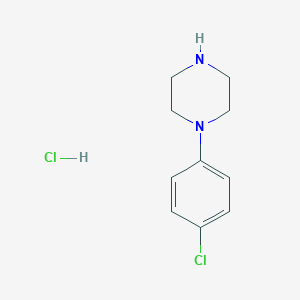
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
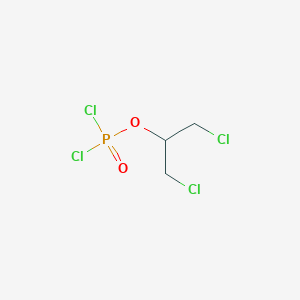
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
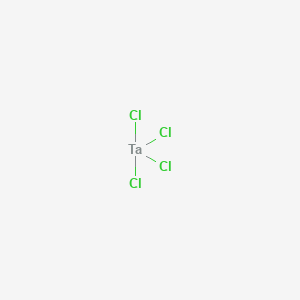
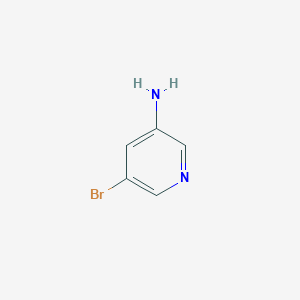
![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)
